AR 231453 is classified as a small molecule drug and is categorized under GPR119 agonists. It is derived from pyrimidine chemistry, specifically a 5-nitropyrimidine derivative, which contributes to its biological activity. The compound is identified by the Chemical Abstracts Service (CAS) number 733750-99-7 and has been referenced in various biochemical studies for its role in enhancing glucose-dependent insulin release .
The synthesis of AR 231453 involves several chemical reactions typical for constructing pyrimidine derivatives. While specific synthetic routes may vary, the general approach includes:
The detailed parameters of these reactions, including temperature, solvent choice, and reaction times, are crucial for optimizing yield and purity but are often proprietary or unpublished.
The molecular formula of AR 231453 is , with a molar mass of approximately 505.53 g/mol. Its structure features a complex arrangement that includes:
Three-dimensional structural modeling indicates that AR 231453 fits well within the binding pocket of GPR119, facilitating effective receptor activation .
AR 231453 primarily engages in receptor-mediated signaling pathways upon binding to GPR119. Key reactions include:
The compound's interactions with other cellular pathways remain an area of ongoing research.
The mechanism of action for AR 231453 involves:
Studies have shown that the efficacy of AR 231453 is contingent on the presence of GPR119, as it fails to exert similar effects in GPR119-deficient models.
AR 231453 exhibits several notable physical and chemical properties:
These properties are critical for laboratory handling and formulation into therapeutic agents.
The primary applications of AR 231453 include:
AR231453 activates GPR119 through high-affinity orthosteric binding, triggering Gαs-mediated signaling that elevates intracellular cAMP:
Structural Basis of Activation: Cryo-EM structures of AR231453-bound GPR119-Gs complexes reveal an atypical transmembrane domain reorganization. TM5 exhibits a one-amino acid shift at proline 5.50 (P5.50), creating an outward bulge that opens a deep hydrophobic cavity (~45° tilt angle) between TM4 and TM5. AR231453 binds in an extended conformation, with its isopropyl-oxadiazole moiety buried deepest (mid-membrane) and sulfonylphenyl group positioned extracellularly [6]. This binding mode penetrates 1 Å deeper than typical class A GPCR ligands (e.g., endothelin receptor agonists), facilitating unique receptor-ligand contacts.
Constitutive Activity Modulation: GPR119 exhibits significant basal (ligand-independent) signaling in recombinant systems. AR231453 functions as a full agonist that amplifies this activity, increasing cAMP production 5-8 fold over baseline. Mutational studies indicate that extracellular loop 2 (ECL2) residues—particularly those near the conserved disulfide bridge (C155-C78)—are critical for both constitutive and AR231453-induced activation [10].
Sustained Signaling Kinetics: Unlike many GPCR agonists, AR231453 induces prolonged receptor activation resistant to washout. This "sustained signaling" phenotype persists >60 minutes post-removal in GLUTag cells and correlates with slow dissociation kinetics (Koff ~0.03 min⁻¹). This property enhances glucose-dependent insulin secretion without rapid desensitization [5].
Glucose-Dependent Efficacy: AR231453's insulinotropic and incretin effects require elevated glucose concentrations (>8 mM). This manifests physiologically as enhanced secretion only during hyperglycemia, reducing hypoglycemia risk—a key therapeutic advantage [4] [9].
AR231453 demonstrates exceptional selectivity for GPR119 within the GPCR superfamily:
Broad GPCR Screening: In comprehensive profiling against >230 GPCRs, ion channels, and enzymes (including CEREP and melanophore dispersion panels), AR231453 (1 μM) showed no significant activity (≤50% modulation) at any off-target receptor. This includes all known pancreatic islet receptors (e.g., GLP-1R, GIPR, glucagon receptor) and lipid-sensing GPCRs (e.g., CB1, CB2) [2] [4].
Species Selectivity: AR231453 potently activates both human (EC₅₀ = 0.68–4.7 nM) and rodent GPR119 orthologs (EC₅₀ = 3.5–4.7 nM). Activity is abolished in GPR119-knockout models, confirming on-target effects in vivo [4] [6].
Functional Specificity in Tissue: Despite GPR119 expression in β-cells and L-cells, AR231453's effects are cell-context-dependent. In L-cells, its stimulation of GLP-1/PYY release requires functional peptide YY (PYY) and Y1 receptors. PYY-knockout mice show abolished motility effects despite intact receptor binding [9].
Table 1: Selectivity Profile of AR231453
Panel | Number of Targets Tested | Activity Observed | Key Inactive Targets |
---|---|---|---|
GPCR Profiling | >230 | None | GLP-1R, GIPR, CB1, FFAR1, SSTR5 |
Enzyme/Receptor Panels (CEREP) | 76 | None | PKA, PKC, PDE3, PPARγ |
Orphan GPCRs (Melanophore) | 140 | None | GPR40, GPR55, GPR120 |
AR231453 exhibits nanomolar potency across cellular and physiological assays, with variations reflecting model systems and readouts:
Endogenous Expression: In HIT-T15 hamster β-cells expressing native GPR119, EC₅₀ = 4.7 nM for cAMP elevation and 3.5 nM for insulin secretion [4].
Hormone Secretion:
GLP-1/PYY: In human colonic mucosae and GLUTag cells, AR231453 (1–100 nM) stimulates GLP-1 and PYY release in a glucose-dependent manner (EC₅₀ ~15 nM) [9].
In Vivo Glucose Homeostasis:
Table 2: AR231453 Potency (EC₅₀) Across Assay Systems
Assay System | Endpoint | EC₅₀ (nM) | Species |
---|---|---|---|
CHO-hGPR119 | cAMP (HTRF) | 3.0 | Human |
HEK293-hGPR119 | cAMP (luciferase) | 0.68 | Human |
MIN6 β-cells | Insulin secretion | 3.5 | Mouse |
GLUTag cells | GLP-1 secretion | 15.0 | Mouse |
Mouse islets | Glucose-dependent insulin | 3.5 | Mouse |
HIT-T15 cells | cAMP accumulation | 4.7 | Hamster |
Diabetic mice (oral glucose tolerance) | Glucose AUC reduction | 10 mg/kg | Mouse |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7